molecular formula C16H12ClFN2O2S2 B2825023 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-74-0

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2825023
CAS No.: 2034596-74-0
M. Wt: 382.85
InChI Key: KTMUBSWFZYKFHX-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiophene and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specific desired properties.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2S2/c17-14-8-13(3-4-15(14)18)24(21,22)20-9-11-2-1-6-19-16(11)12-5-7-23-10-12/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUBSWFZYKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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